1-Chlorohexane

Übersicht

Beschreibung

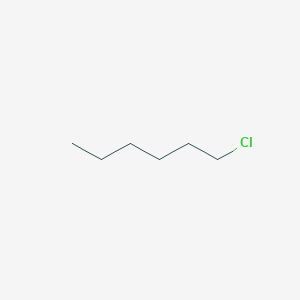

1-Chlorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. It is a colorless liquid with an aromatic odor and is sparingly soluble in water . The chemical formula for this compound is CH₃(CH₂)₅Cl, and it has a molar mass of 120.62 g/mol .

Vorbereitungsmethoden

1-Chlorohexane can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

Reaction with Hydrochloric Acid: One common method involves reacting hexyl alcohol with hydrochloric acid.

Reaction with Thionyl Chloride: Another method involves the reaction of hexyl alcohol with thionyl chloride. This reaction is performed in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Industrial Production Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

1-Chlorohexane undergoes Sₙ2 substitution with nucleophiles due to its primary alkyl halide structure. The reaction proceeds via a bimolecular backside attack mechanism, leading to inversion of configuration .

Key Substitution Pathways

-

Mechanistic Insight :

Elimination Reactions

Elimination occurs under strongly basic or high-temperature conditions, forming 1-hexene via E2 or thermal dehydrochlorination.

E2 Elimination

| Base | Conditions | Product | Reference |

|---|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | Alcoholic KOH, heat | 1-Hexene | |

| Hydroxide (OH⁻) | High-temperature aqueous solution | 1-Hexene + HCl |

-

Mechanistic Insight :

Alkylation Reactions

This compound acts as an alkylating agent in Friedel-Crafts-type reactions, though primary alkyl halides are typically less effective.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Benzene + AlCl₃ | Anhydrous, reflux | 2-Phenylhexane |

-

Mechanistic Note :

Thermal Decomposition

At elevated temperatures, this compound undergoes dehydrochlorination to form 1-hexene and HCl.

| Temperature | Pathway | Product | Reference |

|---|---|---|---|

| 225°C | Gas-phase elimination | 1-Hexene + HCl |

-

DFT Analysis :

Environmental and Biological Degradation

This compound is metabolized by microbial enzymes, serving as a substrate for bioremediation.

| Enzyme | Organism | Reaction | Reference |

|---|---|---|---|

| Haloalkane dehalogenase | Arthrobacter sp. HA1 | Hydrolysis to 1-hexanol |

Competing Pathways: Sₙ2 vs. E2

The reaction outcome depends on the nucleophile/base strength and solvent :

-

Sₙ2 Dominates : With weak bases/nucleophiles (e.g., CH₃S⁻) in polar aprotic solvents.

-

E2 Dominates : With strong bases (e.g., ethoxide) in polar protic solvents or at high temperatures.

Critical Analysis

-

Primary Carbocation Instability : Prevents Sₙ1 or E1 mechanisms, favoring Sₙ2/E2 pathways .

-

Steric Effects : The linear structure of this compound minimizes steric hindrance, enhancing Sₙ2 reactivity .

-

Environmental Impact : Microbial degradation pathways highlight its potential for bioremediation despite low aqueous solubility.

This comprehensive analysis underscores this compound’s utility in synthesizing fluoroalkanes, alkenes, and alkylated aromatics, guided by its reactivity profile and mechanistic constraints.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chlorohexane serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

- Alkylation Reactions : It acts as an alkylating agent in the synthesis of larger molecules.

- Synthesis of Pharmaceuticals : Used as a precursor for the development of pharmaceutical compounds due to its reactivity with nucleophiles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Reacts with nucleophiles to form larger alkyl chains |

| Substitution | Can replace halogen atoms in other compounds |

| Dehalogenation | Acts as a substrate for dehalogenase enzymes |

This compound finds extensive use in various industrial applications:

- Solvent in Chemical Processes : Its ability to dissolve a wide range of organic substances makes it suitable for use as a solvent in chemical reactions.

- Fragrance Production : Employed in the synthesis of aromatic compounds used in perfumes and fragrances.

Environmental Impact Studies

The environmental implications of using halogenated hydrocarbons like this compound are significant:

- Bioremediation Potential : Studies have shown that specific dehalogenases can effectively degrade chlorinated compounds, making them candidates for bioremediation strategies.

Wirkmechanismus

The mechanism of action of 1-Chlorohexane involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, where the chlorine atom is replaced by other nucleophiles in substitution reactions. This reactivity is utilized in various synthetic processes to introduce the hexyl group into other molecules .

Vergleich Mit ähnlichen Verbindungen

1-Chlorohexane can be compared with other similar compounds such as:

1-Fluorohexane: Prepared by reacting this compound with potassium fluoride.

1-Bromohexane: Another halogenated hexane, where the chlorine atom is replaced by a bromine atom.

1-Iodohexane: Similar to this compound but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Biologische Aktivität

1-Chlorohexane, a chlorinated hydrocarbon with the formula CHCl, is primarily used as a solvent and in organic synthesis. Its biological activity has been studied in various contexts, particularly regarding its environmental impact, metabolic pathways, and potential applications in bioremediation. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Hydrolytic Reactions

Research has shown that certain bacteria can utilize this compound as a carbon source. For instance, Arthrobacter sp. strain HA1 possesses an enzyme known as this compound halidohydrolase, which catalyzes the hydrolysis of this compound. The enzyme was purified and characterized, revealing a molecular weight of approximately 36,000 Da and demonstrating significant activity at temperatures around 40°C and pH levels between 5 and 11 .

Table 1: Characteristics of this compound Halidohydrolase

| Property | Value |

|---|---|

| Molecular Weight | ~36,000 Da |

| Optimal Temperature | 40°C |

| Optimal pH | 5 - 11 |

| Km (affinity constant) | ~50 µM (for chloroalkanes) |

The enzyme's activity is relatively insensitive to potential inhibitors, suggesting a robust catalytic mechanism .

Toxicological Profile

This compound exhibits various toxic effects upon exposure. It is classified as irritating to the skin and eyes and can cause respiratory issues when inhaled. Chronic exposure has not been extensively documented; however, acute effects include inflammation and irritation of mucous membranes .

Table 2: Toxicity Data for this compound

| Exposure Route | Effect |

|---|---|

| Skin Contact | Irritation, possible blistering |

| Eye Contact | Redness, watering |

| Inhalation | Respiratory irritation |

Bioremediation Potential

The ability of certain microorganisms to degrade this compound presents opportunities for bioremediation strategies. The hydrolytic activity of the halidohydrolase enzyme allows for the breakdown of this compound in contaminated environments. Studies indicate that microbial communities enriched with Arthrobacter species can effectively reduce the concentration of chlorinated hydrocarbons in soil and water .

Case Study: Biodegradation in Contaminated Sites

A field study conducted at a contaminated industrial site demonstrated that inoculating soil with Arthrobacter sp. significantly enhanced the degradation rates of this compound. Over a period of three months, soil samples treated with the bacterial strain showed a reduction in contaminant levels by approximately 70%, compared to untreated controls .

Figure 1: Reduction in Contaminant Levels Over Time

Graph showing reduction in contaminant levels over time

Eigenschaften

IUPAC Name |

1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRVZFYXUZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060265 | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobil, clear liquid., Mobile liquid; [Merck Index] | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.37 [mmHg] | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-10-5, 25495-90-3, 70776-07-7 | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-chlorohexane?

A1: The molecular formula of this compound is C6H13Cl, and its molecular weight is 120.62 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have reported various spectroscopic data for this compound, including infrared (IR) spectra, nuclear magnetic resonance (NMR) spectra (both 1H and 13C), and mass spectra. These techniques provide insights into the compound's structure, bonding, and vibrational modes. [, ]

Q3: How does the relative permittivity of this compound change with temperature?

A3: The relative permittivity of this compound decreases with increasing temperature. This data is useful for understanding the compound's behavior as a solvent at different temperatures. []

Q4: Is this compound miscible with other solvents?

A4: Yes, this compound is miscible with many organic solvents, including alkanes, chloroalkanes, and aromatic compounds. This miscibility makes it a versatile solvent for various chemical reactions and processes. [, , , , , ]

Q5: How does the chain length of 1-chloroalkanes influence their excess molar volumes when mixed with heptane and decane?

A5: Research shows that the excess molar volume of mixtures containing 1-chloroalkanes, heptane, and decane decreases as the chain length of the 1-chloroalkane increases. []

Q6: Can the speed of sound in this compound be used to derive other thermophysical properties?

A6: Yes, measurements of the speed of sound in this compound, along with density data, allow for the calculation of properties such as isentropic compressibility, isobaric thermal expansion coefficient, isothermal compressibility, and internal pressure. []

Q7: What type of reactions can this compound undergo?

A7: this compound, like other haloalkanes, can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals. [, ]

Q8: Can this compound be dehalogenated enzymatically?

A8: Yes, certain bacterial species, like Arthrobacter sp., possess enzymes called haloalkane dehalogenases that can catalyze the removal of halogens from haloalkanes, including this compound. [, , ]

Q9: How does the structure of haloalkane dehalogenase relate to its substrate specificity?

A9: Studies using techniques like comparative binding energy (COMBINE) analysis have identified specific amino acid residues in haloalkane dehalogenase that are crucial for substrate binding and specificity. This information is valuable for protein engineering efforts aimed at modifying the enzyme's substrate range for biotechnological applications. []

Q10: Have computational methods been used to study the thermal decomposition of this compound?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of the thermal decomposition of this compound. These studies provide valuable insights into the reaction pathway and the factors influencing the reaction rate. [, ]

Q11: Can QSAR models be used to predict the properties of this compound and its derivatives?

A11: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structure of this compound and its derivatives with their physicochemical properties and biological activities. These models help predict the behavior and potential applications of these compounds. []

Q12: How does the length of the alkyl chain in 1-chloroalkanes affect their interaction with haloalkane dehalogenase?

A12: Research indicates that the length of the alkyl chain in 1-chloroalkanes can influence their binding affinity to haloalkane dehalogenase. For instance, mutations in the cap domain of the enzyme from Xanthobacter autotrophicus enabled it to better accommodate and dehalogenate longer chain 1-chloroalkanes like this compound. []

Q13: Does the type of halogen atom influence the reactivity of haloalkanes?

A13: Yes, the reactivity of haloalkanes in various reactions is influenced by the type of halogen atom. Generally, the reactivity order is I > Br > Cl > F. This difference in reactivity is attributed to factors like bond strength and leaving group ability of the halide ion. []

Q14: What is known about the toxicity of this compound?

A14: this compound has been shown to exhibit mutagenicity in some in vitro assays. [] Animal studies have also been conducted to assess its potential genotoxicity in vivo. []

Q15: Are there any regulatory guidelines regarding the use and disposal of this compound?

A15: Yes, due to its potential environmental and health impacts, the use and disposal of this compound are subject to regulations. Safety data sheets (SDS) provide crucial information on safe handling, storage, and disposal procedures. []

Q16: How is this compound analyzed and quantified?

A16: Common analytical techniques for the detection and quantification of this compound include gas chromatography (GC) and mass spectrometry (MS). []

Q17: What is the environmental fate of this compound?

A17: this compound can be released into the environment through various industrial processes. Its fate in the environment is influenced by factors such as volatilization, biodegradation, and photodegradation. Research on its environmental impact and degradation pathways is crucial for developing effective mitigation strategies. []

Q18: Has this compound been studied in the context of positron annihilation?

A18: Yes, this compound has been used as a model compound in studies investigating positron annihilation in molecules. These studies provide valuable insights into fundamental physical processes and the interaction of positrons with matter. [, ]

Q19: Have any alternative compounds been investigated for applications where this compound is currently used?

A20: Yes, research into greener and more sustainable alternatives to this compound is ongoing, driven by concerns about its toxicity and environmental impact. These efforts involve exploring alternative solvents, catalysts, and synthetic routes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.